molecular formula C11H16BrNOS B6897957 N-[(5-bromothiophen-3-yl)methyl]-N-methyloxan-4-amine

N-[(5-bromothiophen-3-yl)methyl]-N-methyloxan-4-amine

Cat. No.: B6897957
M. Wt: 290.22 g/mol
InChI Key: XSFREPAKNBUPQU-UHFFFAOYSA-N
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Description

N-[(5-bromothiophen-3-yl)methyl]-N-methyloxan-4-amine is an organic compound that features a brominated thiophene ring attached to an oxan-4-amine structure

Properties

IUPAC Name

N-[(5-bromothiophen-3-yl)methyl]-N-methyloxan-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16BrNOS/c1-13(10-2-4-14-5-3-10)7-9-6-11(12)15-8-9/h6,8,10H,2-5,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSFREPAKNBUPQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CSC(=C1)Br)C2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16BrNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[(5-bromothiophen-3-yl)methyl]-N-methyloxan-4-amine typically involves the bromination of thiophene derivatives followed by amination reactions. One common method involves the bromination of 3-methylthiophene using N-bromosuccinimide (NBS) in the absence of benzoyl peroxide . The resulting brominated thiophene is then subjected to nucleophilic substitution reactions to introduce the oxan-4-amine moiety.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and amination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and optimized reaction conditions can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: N-[(5-bromothiophen-3-yl)methyl]-N-methyloxan-4-amine can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The bromine atom can be reduced to form the corresponding thiophene derivative.

    Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate (K₂CO₃) are used.

Major Products Formed:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiophene derivatives.

    Substitution: Various substituted thiophene derivatives depending on the nucleophile used.

Scientific Research Applications

N-[(5-bromothiophen-3-yl)methyl]-N-methyloxan-4-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the development of advanced materials, such as conductive polymers and organic semiconductors.

Mechanism of Action

The mechanism of action of N-[(5-bromothiophen-3-yl)methyl]-N-methyloxan-4-amine involves its interaction with specific molecular targets and pathways. The brominated thiophene ring can participate in π-π interactions with aromatic residues in proteins, potentially affecting their function. Additionally, the oxan-4-amine moiety can form hydrogen bonds with biological molecules, influencing their activity and stability.

Comparison with Similar Compounds

Comparison: N-[(5-bromothiophen-3-yl)methyl]-N-methyloxan-4-amine is unique due to the presence of the oxan-4-amine moiety, which imparts distinct chemical and biological properties. Compared to (5-bromothiophen-2-yl)methylamine, it has a more complex structure, potentially leading to different reactivity and interactions with biological targets. N-[(5-bromothiophen-3-yl)methyl]cyclopropanamine, on the other hand, features a cyclopropane ring, which can influence its steric and electronic properties.

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